molecular formula C13H18BClO4S B6365682 3-Chloro-5-methylsulfonylphenylboronic acid, pinacol ester;  96% CAS No. 2096340-11-1

3-Chloro-5-methylsulfonylphenylboronic acid, pinacol ester; 96%

Cat. No. B6365682
CAS RN: 2096340-11-1
M. Wt: 316.6 g/mol
InChI Key: AUETUVRRZNVIMV-UHFFFAOYSA-N
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Description

3-Chloro-5-methylsulfonylphenylboronic acid, pinacol ester is a chemical compound with the empirical formula C13H18BClO4S . It is a solid substance . The SMILES string for this compound is CC1(OB(C2=CC(Cl)=CC(S(C)(=O)=O)=C2)OC1(C)C)C .


Molecular Structure Analysis

The InChI string for this compound is 1S/C13H18BClO4S/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8-11(7-9)20(5,16)17/h6-8H,1-5H3 . This provides a detailed description of the molecular structure of the compound.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

This compound is instrumental in the catalytic enantioselective allylic substitutions, facilitating the addition of an allenyl group and the formation of tertiary or quaternary C-C bonds. The use of commercially available allenylboronic acid pinacol ester in reactions promoted by sulfonate-bearing chiral bidentate N-heterocyclic carbene (NHC) complexes of copper exemplifies the unique ability to furnish chiral products arising from the S(N)2' mode of addition. This process generates allenyl-containing products with high yield and enantiomeric ratio, demonstrating the compound's utility in synthesizing complex organic molecules with high stereoselectivity (Jung & Hoveyda, 2012).

Role in Polymer Synthesis

The synthesis of hyperbranched polythiophene with a controlled degree of branching utilizes this compound via the catalyst-transfer Suzuki–Miyaura coupling reaction. This approach indicates the compound's applicability in creating advanced polymer structures, contributing to the development of novel materials with specific electronic properties (Segawa, Higashihara, & Ueda, 2013).

Enhancing Solubility and Stability

Research on the solubility of phenylboronic acid and its cyclic esters in organic solvents, including pinacol ester, provides essential insights into its physical properties. This knowledge is crucial for optimizing reaction conditions in synthetic applications, highlighting the compound's versatility and adaptability in various organic synthesis contexts (Leszczyński, Hofman, & Sporzyński, 2020).

Applications in Photoluminescence

An intriguing application of arylboronic esters is their phosphorescence in the solid state at room temperature, discovered serendipitously. This property opens up new avenues for using such compounds in the development of organic phosphorescent materials for optoelectronic applications, challenging the conventional understanding of phosphorescence in organic molecules (Shoji et al., 2017).

Safety and Hazards

This compound is classified as a non-combustible solid . The flash point is not applicable . In case of skin or eye contact, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists . In case of inhalation, one should move to fresh air and seek medical attention in severe cases or if symptoms persist . If ingested, one should wash out the mouth with copious amounts of water and seek medical attention .

properties

IUPAC Name

2-(3-chloro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO4S/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8-11(7-9)20(5,16)17/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUETUVRRZNVIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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